molecular formula C23H43N9O6 B12110491 Peptide 6A

Peptide 6A

Cat. No.: B12110491
M. Wt: 541.6 g/mol
InChI Key: JOCMUACTOZLBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide 6A is a synthetic antimicrobial peptide derived from the skin secretions of South American frogs. It has been modified to enhance its antibacterial and anti-inflammatory properties. This peptide has shown significant potential in treating infections and reducing inflammation, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide 6A is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

For large-scale production, this compound can be synthesized using automated peptide synthesizers, which streamline the SPPS process. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Peptide 6A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, altered conformation, and improved biological activity .

Scientific Research Applications

Peptide 6A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in innate immunity and its interaction with microbial membranes.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Peptide 6A exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Peptide 6A

This compound stands out due to its dual antibacterial and anti-inflammatory activities, making it a versatile therapeutic agent. Its ability to inhibit specific signaling pathways involved in inflammation further enhances its potential for treating inflammatory diseases .

Properties

IUPAC Name

6-amino-2-[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMUACTOZLBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N9O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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